molecular formula C21H20FN3O B3410843 1-(4-fluorophenyl)-N-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide CAS No. 899749-91-8

1-(4-fluorophenyl)-N-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

Cat. No.: B3410843
CAS No.: 899749-91-8
M. Wt: 349.4 g/mol
InChI Key: BBKSECGSLOERMI-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-N-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon The compound’s structure includes a pyrrolo[1,2-a]pyrazine core, which is a fused bicyclic system, and it is substituted with fluorophenyl and methylphenyl groups

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-N-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[1,2-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions. For example, starting with a pyrazine derivative and reacting it with a suitable pyrrole compound.

    Substitution Reactions: The introduction of the fluorophenyl and methylphenyl groups can be carried out through electrophilic aromatic substitution reactions. These reactions often require catalysts such as Lewis acids and are conducted under controlled temperatures to ensure selectivity.

    Amidation: The final step involves the formation of the carboxamide group. This can be achieved by reacting the intermediate compound with an amine under dehydrating conditions, often using reagents like carbodiimides.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-N-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings. Common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-Fluorophenyl)-N-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

    Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules, contributing to the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved can vary depending on the specific application, but common pathways include signal transduction and metabolic pathways.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-N-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can be compared with other similar compounds, such as:

    1-(4-Fluorophenyl)-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide: This compound has a similar core structure but lacks the pyrrolo[1,2-a]pyrazine ring, which may affect its biological activity and chemical properties.

    1-(4-Fluorophenyl)-N-(4-methylphenyl)-1H-indole-2-carboxamide: The indole ring in this compound provides different electronic and steric properties, leading to variations in reactivity and application.

    1-(4-Fluorophenyl)-N-(4-methylphenyl)-1H-imidazole-2-carboxamide: The imidazole ring offers distinct hydrogen bonding capabilities, influencing the compound’s interactions with biological targets.

The uniqueness of this compound lies in its fused bicyclic system, which imparts specific chemical and biological properties that are not present in the other compounds.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-(4-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O/c1-15-4-10-18(11-5-15)23-21(26)25-14-13-24-12-2-3-19(24)20(25)16-6-8-17(22)9-7-16/h2-12,20H,13-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBKSECGSLOERMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-fluorophenyl)-N-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
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1-(4-fluorophenyl)-N-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
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1-(4-fluorophenyl)-N-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
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1-(4-fluorophenyl)-N-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Reactant of Route 5
1-(4-fluorophenyl)-N-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Reactant of Route 6
1-(4-fluorophenyl)-N-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

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